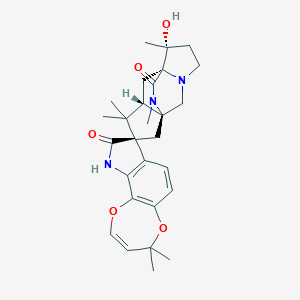

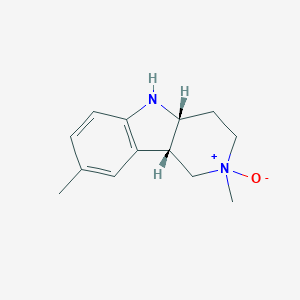

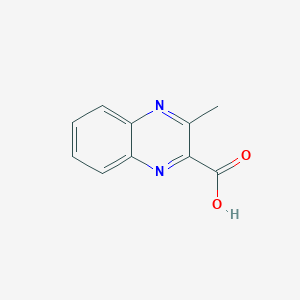

![molecular formula C21H17NO B022828 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine CAS No. 10464-31-0](/img/structure/B22828.png)

5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine

Overview

Description

Molecular Structure Analysis The molecular structure of dibenzazepine derivatives showcases a 6-7-6 tricyclic ring system, with variations in molecular conformation, particularly the boat-type conformation of the azepine ring. Structural comparisons and supramolecular assemblies of closely related compounds reveal differences in hydrogen bonds and π-π stacking interactions, significantly influencing their molecular organization and stability (Acosta et al., 2015).

Chemical Reactions and Properties Reactivity and transformation of dibenzazepines are highlighted by studies on their oxidation, leading to various derivatives through reactions with m-chloroperbenzoic acid. The process elucidates the formation of N-benzyl-9-formyl-9-substituted-9H, 10H-acridines and the significance of 10,11-dihydro-5H-dibenz[b,f]azepine oxides in understanding the chemical behavior and reactivity of these compounds (Ohta et al., 1984).

Physical Properties Analysis The study of the mass spectral fragmentation patterns of heterocycles, including 5H-dibenz[b,f]azepine derivatives, provides insights into their fundamental processes and physical properties. Investigations into electron impact-induced fragmentation patterns reveal complex skeletal reorganization processes and hydrogen transfer mechanisms, offering a deeper understanding of their stability and reactivity under various conditions (Al-Showaier et al., 1986).

Scientific Research Applications

A novel synthesis process of 5H-dibenz[b,f]azepine was developed, yielding an 80.4% overall yield. This process is significant in genetic engineering and materials science (Chen Ying-qi, 2008).

New synthesis methods have been developed for 10-alkoxy-5H-dibenz[b,f]azepines and 4-substituted 5H-dibenz[b, f]azepines, which are key in the production of various compounds (F. Haász & V. Galamb, 1994; T. Dahlgren et al., 1983).

The synthesis of substituted 10,11-dihydro-5H-dibenz[b,f]azepines from 2-bromotoluenes or 2-nitrotoluenes has been demonstrated, important for creating pharmaceutically active compounds (T. K. Jørgensen et al., 1999).

Certain derivatives of 10,11-dihydro-5H-dibenz[b,f]azepine exhibit antiarrhythmic actions and are suitable for clinical trials (H. Wunderlich et al., 1985).

Benzo[b]pyrimido[5,4-f]azepines, closely related to 5H-dibenz[b,f]azepines, have been synthesized, with different supramolecular assemblies useful in various applications (Lina M. Acosta et al., 2015).

The synthesis of 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide, a major metabolite of carbamazepine, has been achieved, indicating its potential in pharmaceutical applications (R. Heckendorn, 1987; 1988).

Mass spectral studies of 5H-dibenz[b,f]azepines have revealed various skeletal reorganization processes important for understanding their chemical behavior (I. Al-Showaier et al., 1986).

Antiepileptic drugs like BIA 2024 and BIA 2093, related to 5H-dibenz[b,f]azepines, have shown potential in preventing seizures and reducing neurotoxicity (I. M. Araújo et al., 2004).

Conformational studies of 5-acetyl-10-cyano-10,11-dihydro-5H-dibenz[b,f]azepine have shown the presence of multiple isomers, which is significant for understanding its structural properties (C. R. Ellefson et al., 1976).

Future Directions

The future directions for 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine could involve further exploration of its anticonvulsant properties and sodium channel blocking properties . Additionally, the development of novel derivatives of this compound for potential therapeutic applications could be a promising area of research .

properties

IUPAC Name |

11-benzyl-6H-benzo[b][1]benzazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO/c23-21-14-17-10-4-6-12-19(17)22(15-16-8-2-1-3-9-16)20-13-7-5-11-18(20)21/h1-13H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCYLTILMWPHLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30537990 | |

| Record name | 5-Benzyl-5,11-dihydro-10H-dibenzo[b,f]azepin-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine | |

CAS RN |

10464-31-0 | |

| Record name | 5-Benzyl-5,11-dihydro-10H-dibenzo[b,f]azepin-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

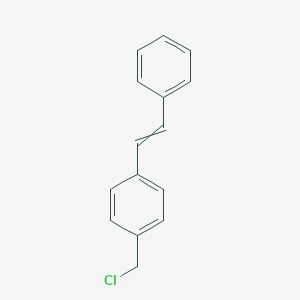

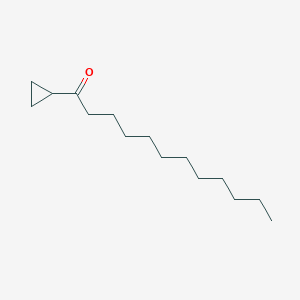

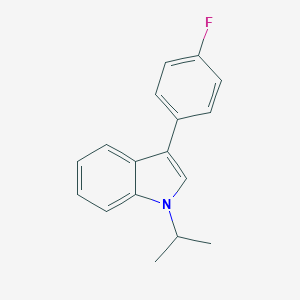

![4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B22749.png)

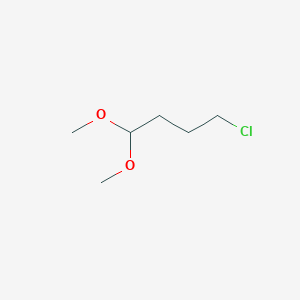

![4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline](/img/structure/B22788.png)